2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The benzyloxy and chloro groups are introduced through substitution reactions. For example, the benzyloxy group can be added via a nucleophilic substitution reaction using benzyl chloride and a base.
Coupling Reactions: The two indole moieties are coupled using a suitable linker, such as an acetamide group, through amide bond formation. This can be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzyloxy group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives. Halogenation, nitration, and sulfonation can be achieved using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, indole derivatives are known for their ability to interact with various biological targets. This compound could be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide may be investigated for its therapeutic potential. Indole derivatives have shown activities such as anticancer, antiviral, and anti-inflammatory effects .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. Indole derivatives often exert their effects by binding to proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to other indole derivatives, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both benzyloxy and chloro groups. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H24ClN3O2 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C27H24ClN3O2/c28-22-6-8-25-24(15-22)21(16-30-25)10-12-29-27(32)17-31-13-11-20-14-23(7-9-26(20)31)33-18-19-4-2-1-3-5-19/h1-9,11,13-16,30H,10,12,17-18H2,(H,29,32) |
InChI Key |
RENRGRMABYZFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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